1-(4-phenylpiperidin-4-yl)propan-1-one chemical properties and structure
1-(4-phenylpiperidin-4-yl)propan-1-one chemical properties and structure
The Chemical and Pharmacological Architecture of 1-(4-phenylpiperidin-4-yl)propan-1-one: A Comprehensive Guide for Drug Development
Executive Summary
In the landscape of medicinal chemistry, the 4-phenylpiperidine scaffold represents a highly privileged structure, serving as the pharmacophoric core for numerous centrally acting therapeutics. 1-(4-phenylpiperidin-4-yl)propan-1-one , commonly referred to as 4-phenyl-4-propionylpiperidine , is a critical synthetic intermediate[1]. Featuring a secondary amine ready for functionalization and a metabolically stable ketone moiety, this compound is heavily utilized by drug development professionals to synthesize a diverse array of active pharmaceutical ingredients (APIs), ranging from potent opioid analgesics to novel modulators of metabotropic glutamate and melanocortin receptors.
Structural Chemistry & Physicochemical Properties
The molecular architecture of 1-(4-phenylpiperidin-4-yl)propan-1-one is defined by a central piperidine heterocycle substituted at the C4 position with both a phenyl ring and a propionyl group.
Mechanistic Causality of the Structure:
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The Quaternary C4 Center: The presence of two bulky substituents at the C4 position creates significant steric hindrance, locking the piperidine ring into a rigid chair conformation. This rigidity is critical for receptor binding, ensuring the basic nitrogen and the aromatic ring are perfectly oriented to interact with conserved residues (e.g., Aspartate) in G-protein coupled receptor (GPCR) binding pockets.
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Ketone vs. Ester Bioisosterism: Classical opioids like pethidine (meperidine) utilize an ester linkage at the C4 position, which is highly susceptible to rapid hydrolysis by plasma esterases, leading to short half-lives and potentially neurotoxic metabolites. By replacing the ester with a propionyl (ketone) group, 1-(4-phenylpiperidin-4-yl)propan-1-one eliminates the hydrolyzable C–O bond. This bioisosteric replacement drastically increases metabolic stability while retaining the carbonyl oxygen required for crucial hydrogen-bond interactions within the receptor pocket.
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Blood-Brain Barrier (BBB) Permeability: With a Topological Polar Surface Area (TPSA) of 29.1 Ų, the scaffold is highly lipophilic, ensuring excellent penetration across the BBB—a strict requirement for neuroactive compounds.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 1-(4-phenylpiperidin-4-yl)propan-1-one |
| Common Synonym | 4-phenyl-4-propionylpiperidine |
| Molecular Formula | C14H19NO |
| Molar Mass | 217.31 g/mol |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 1 (Ketone Carbonyl) |
| CAS Registry Number (Free Base) | 34798-79-3 |
| CAS Registry Number (HCl Salt) | 15847-64-0[2] |
Pharmacological Divergence and API Synthesis
The unsubstituted secondary amine of the piperidine ring is the primary site for synthetic divergence. By selectively N-alkylating or N-amidating this nitrogen, researchers can dictate the pharmacological destiny of the molecule.
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Opioid Analgesics: N-alkylation with 2-(2-chloroethoxy)ethanol yields Droxypropine , a potent opioid analgesic historically evaluated for severe pain management[3].
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Metabotropic Glutamate Receptor (mGluR) Modulators: The scaffold is utilized to synthesize pyrazolone-substituted piperidines. These derivatives act as mGluR potentiators, which are critical targets for treating acute and chronic neurological and psychiatric disorders[4].
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Melanocortin Receptor (MCR) Ligands: Complex amidation and alkylation of the piperidine nitrogen yield compounds that modulate MC1-R and MC4-R. These receptors play a pivotal role in regulating inflammatory responses and pain perception[5].
Fig 1: Synthetic divergence of 1-(4-phenylpiperidin-4-yl)propan-1-one into therapeutic agents.
Standardized N-Alkylation Protocol
To ensure high-yield conversion of 1-(4-phenylpiperidin-4-yl)propan-1-one into an active API (such as Droxypropine), the following self-validating N-alkylation protocol is established.
Mechanistic Rationale: The starting material is typically supplied as a hydrochloride salt to prevent oxidative degradation of the secondary amine. A mild inorganic base (Potassium Carbonate, K₂CO₃) is utilized because it effectively liberates the free base in situ and scavenges the equivalent of acid generated during the nucleophilic substitution (Sₙ2) without causing unwanted side reactions (like elimination) that stronger bases might induce. A polar aprotic solvent (Acetonitrile or DMF) is chosen to leave the nucleophilic nitrogen un-solvated, thereby accelerating the Sₙ2 attack on the alkyl halide.
Step-by-Step Methodology:
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Preparation & Free-Basing:
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Suspend 1.0 equivalent of 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride in anhydrous Acetonitrile (10 mL/mmol).
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Add 2.5 equivalents of finely powdered, anhydrous K₂CO₃.
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Validation Check: Stir the suspension for 15 minutes at room temperature to ensure complete deprotonation before introducing the electrophile.
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Electrophile Addition:
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Add 1.1 equivalents of the target alkyl halide (e.g., 2-(2-chloroethoxy)ethanol) dropwise via syringe to prevent localized exothermic spikes.
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Reflux & Kinetic Monitoring:
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Equip the flask with a reflux condenser and heat the mixture to 80°C under an inert argon atmosphere.
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Self-Validating Check: Monitor the reaction kinetics via LC-MS. The reaction is deemed complete when the starting material mass (m/z 218 [M+H]⁺) is entirely consumed and replaced by the product mass. This typically requires 12–18 hours.
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Workup & Extraction:
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Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts (KCl, unreacted K₂CO₃).
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Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate and distilled water.
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Wash the organic layer twice with brine to remove residual polar impurities and solvent traces.
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Drying & Purification:
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Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness.
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Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Dichloromethane (DCM) to 5% Methanol in DCM to isolate the pure N-alkylated API.
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Fig 2: Standardized self-validating workflow for the N-alkylation of the piperidine core.
Regulatory and Safety Considerations
Because the 4-phenylpiperidine structural motif is intrinsically linked to potent opioid agonists (sharing a direct lineage with pethidine and ketobemidone analogs), 1-(4-phenylpiperidin-4-yl)propan-1-one is subject to stringent regulatory oversight. It is classified as an immediate chemical precursor to controlled substances. Drug development professionals and laboratory managers must maintain rigorous inventory logs, implement secure storage protocols, and ensure full compliance with local and international precursor chemical laws (such as DEA regulations in the United States and INCB guidelines globally) when utilizing this scaffold for novel drug discovery.
References
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National Center for Biotechnology Information. "1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO - PubChem." PubChem, [Link]
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CAS Common Chemistry. "1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1)." American Chemical Society, [Link]
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United Nations Office on Drugs and Crime (UNODC). "Bulletin on Narcotics - 1964 Issue 2 - 006." UNODC, [Link]
- Lipton, J., et al. "Novel compounds as products modulating one or more melanocortin receptors." U.S.
- "Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders.
Sources
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